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Compound of Interest

Compound Name:
3-Methyl-5,6,7,8-

tetrahydroimidazo[1,5-a]pyrazine

Cat. No.: B1288558 Get Quote

For the attention of: Researchers, scientists, and drug development professionals.

Disclaimer: The specific compound 3-Methyl-5,6,7,8-tetrahydroimidazo[1,5-a]pyrazine
hydrochloride salt is not extensively described in publicly available scientific literature. This

guide provides a detailed overview of the core scaffold, 5,6,7,8-tetrahydroimidazo[1,5-

a]pyrazine, and its more extensively studied isomer, 5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine,

to serve as a foundational resource. The experimental data and methodologies presented are

derived from studies on analogs and are intended to be representative of the compound class.

Core Compound Properties
The tetrahydroimidazo[1,5-a]pyrazine scaffold is a heterocyclic organic structure that serves as

a versatile starting point for the synthesis of various biologically active molecules. Its chemical

and physical properties are influenced by the substituents attached to the core rings.

Physicochemical Data
The following table summarizes the key physicochemical properties for the parent scaffold and

the requested methyl derivative.
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Property
5,6,7,8-
Tetrahydroimidazo[1,5-
a]pyrazine

3-Methyl-5,6,7,8-
tetrahydroimidazo[1,5-
a]pyrazine Hydrochloride

CAS Number 297172-19-1[1] 601515-50-8[2]

Molecular Formula C₆H₉N₃[1] C₇H₁₂ClN₃

Molecular Weight 123.16 g/mol [1] 173.64 g/mol

Appearance Cream solid[1] Data not available

Purity Typically ≥97%[1] Data not available

SMILES C1=NC=C2N1CCNC2[1] Cl.CC1=CN2C(CCN2)=C1

InChI Key
WROMFHICINADER-

UHFFFAOYSA-N[1]
Data not available

Pharmacological Profile and Biological Activity
Derivatives of the tetrahydroimidazo[a]pyrazine core have been investigated for a range of

biological activities, demonstrating their potential as modulators of key cellular signaling

pathways. The activity is highly dependent on the specific isomer ([1,5-a] vs. [1,2-a]) and the

nature of the substituents.

Summary of Biological Activities
The table below presents a summary of the biological targets and reported in vitro efficacy for

various analogs.
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Compound
Class/Derivative

Target Key Findings IC₅₀ Values

Imidazo[1,2-

a]pyrazine Analogs
Gαq Proteins

A dimeric form, BIM-

46187, and related

monomers act as cell-

permeable inhibitors

that preferentially

silence Gαq proteins,

evaluated by

measuring

intracellular myo-

inositol 1-phosphate.

[3][4]

Data qualitative

Pyridazinone-bearing

Imidazo[1,2-

a]pyrazine

TRPC5 Channels

Identified as potent

and selective

inhibitors of the

TRPC5 calcium-

permeable cation

channel, showing

potential for treating

chronic kidney

disease.[5]

Data qualitative

8-

Morpholinoimidazo[1,

2-a]pyrazine Analogs

PI3Kα Kinase

A series of derivatives

bearing

phenylpyrimidine-

carboxamides

exhibited moderate

cytotoxicity against

cancer cell lines

(A549, PC-3, MCF-7)

and inhibitory activity

against PI3Kα.[6]

1.25 µM (Compound

14c)[6]

Imidazo[1,2-

a]pyrazine Derivative

7

ENPP1 A highly potent and

selective inhibitor of

ENPP1, a negative

5.70 - 9.68 nM[7]
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regulator of the cGAS-

STING pathway. This

inhibition enhances

the immune response,

showing synergy with

anti-PD-1 antibodies

in vivo.[7]

Imidazo[1,2-

a]pyrazine &

Imidazo[1,5-

a]quinoxaline

IKK1 and IKK2

Novel compounds

based on these

scaffolds were

synthesized and

tested for their

potential to inhibit

IKK1 and IKK2, key

kinases in the NF-κB

inflammatory pathway.

[1]

Data qualitative

Hexahydroimidazo[1,5

-a]pyrazin-3(2H)-ones
CNS / Various

A series of 2-aryl or

alkyl substituted

derivatives were

tested for anti-

inflammatory,

coronary dilator, and

CNS depressant

activities.[8]

Data qualitative

Experimental Protocols
The following sections detail the methodologies used to assess the biological activity of

tetrahydroimidazo[a]pyrazine derivatives, based on published literature.

Gαq Protein Activity Assay
This protocol describes a second messenger-based fluorescence assay to determine the

inhibitory activity of compounds on Gαq protein signaling.[3][4]
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Cell Culture: Human Embryonic Kidney (HEK293) cells are cultured in appropriate media

until they reach a suitable confluency for experimentation.

Compound Pre-incubation: Cells are pre-treated with the test compounds (e.g., BIM-46187

analogs at 100 µM) for a specified duration to allow for cell penetration and target

engagement.

Gαq Activation: The Gαq pathway is stimulated using an appropriate agonist, such as

Carbachol (CCh), which activates muscarinic acetylcholine receptors coupled to Gαq.

IP₁ Measurement: Following stimulation, the accumulation of the downstream second

messenger, myo-inositol 1-phosphate (IP₁), is quantified. This is typically achieved using a

competitive immunoassay based on Fluorescence Resonance Energy Transfer (FRET).

Data Analysis: The fluorescence signal is measured, which is inversely proportional to the

IP₁ concentration. The results are compared to vehicle-treated controls to determine the

percentage of inhibition. Statistical analysis is performed using methods like one-way ANOVA

followed by Dunnett's multiple comparisons test.

TRPC5 Inhibition Assay
This protocol outlines a fluorescence-based Ca²⁺ mobilization assay to evaluate the inhibitory

effect of compounds on TRPC5 channels.[5]

Cell Line: A stable HEK-293 cell line expressing human TRPC5 is used.

Fluorescent Dye Loading: Cells are loaded with a calcium-sensitive fluorescent dye (e.g.,

Fluo-4 AM) that exhibits an increase in fluorescence intensity upon binding to Ca²⁺.

Compound Application: Test compounds are added to the cells at various concentrations and

incubated.

Channel Activation: The TRPC5 channel is activated with an agonist, leading to an influx of

Ca²⁺ into the cells.

Fluorescence Measurement: The change in intracellular Ca²⁺ concentration is monitored by

measuring the fluorescence intensity over time using a plate reader.
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Data Analysis: The inhibitory activity of the compounds is determined by quantifying the

reduction in the agonist-induced fluorescence signal. IC₅₀ values are calculated from the

concentration-response curves.

PI3Kα Kinase Inhibition Assay
This protocol details an in vitro assay to measure the inhibitory activity of compounds against

the PI3Kα kinase.[6]

Reagents: The assay requires purified PI3Kα enzyme, the substrate phosphatidylinositol-4,5-

bisphosphate (PIP₂), and ATP.

Reaction Setup: The kinase reaction is performed in a buffer solution containing the enzyme,

substrate, and varying concentrations of the test compound.

Initiation and Incubation: The reaction is initiated by the addition of ATP and allowed to

proceed for a set period at a controlled temperature.

Detection: The product of the reaction, phosphatidylinositol-3,4,5-trisphosphate (PIP₃), is

quantified. This can be done using various methods, such as an ADP-Glo™ Kinase Assay,

which measures the amount of ADP produced as a direct indicator of kinase activity.

Data Analysis: The inhibitory effect of the compound is calculated by comparing the kinase

activity in the presence of the inhibitor to the activity of a vehicle control. IC₅₀ values are

determined by fitting the data to a dose-response curve.

Signaling Pathways and Mechanisms of Action
The versatility of the tetrahydroimidazo[a]pyrazine scaffold allows its derivatives to interact with

diverse biological pathways. The following diagrams illustrate two such pathways where these

compounds have shown activity.
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Caption: Gαq protein signaling pathway inhibited by imidazo[1,2-a]pyrazine derivatives.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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